(2-Methoxy-6-methylphenyl)methanamine
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Overview
Description
(2-Methoxy-6-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-6-methylphenyl)methanamine typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or by using reducing agents like sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-6-methylbenzaldehyde or 2-methoxy-6-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted phenylmethanamines.
Scientific Research Applications
(2-Methoxy-6-methylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- (2-Methoxyphenyl)methanamine
- (2-Methylphenyl)methanamine
- (2-Methoxy-4-methylphenyl)methanamine
Comparison: (2-Methoxy-6-methylphenyl)methanamine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 2-position can enhance its electron-donating properties, while the methyl group at the 6-position can affect its steric interactions.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-methoxy-6-methylphenyl)methanamine |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5H,6,10H2,1-2H3 |
InChI Key |
BHFDOJTUMKKPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CN |
Origin of Product |
United States |
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